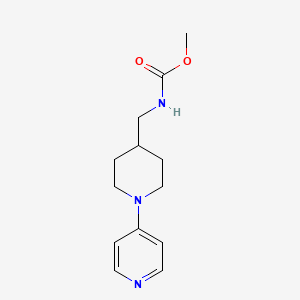

Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate

CAS No.: 2034504-01-1

Cat. No.: VC4217320

Molecular Formula: C13H19N3O2

Molecular Weight: 249.314

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034504-01-1 |

|---|---|

| Molecular Formula | C13H19N3O2 |

| Molecular Weight | 249.314 |

| IUPAC Name | methyl N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]carbamate |

| Standard InChI | InChI=1S/C13H19N3O2/c1-18-13(17)15-10-11-4-8-16(9-5-11)12-2-6-14-7-3-12/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,15,17) |

| Standard InChI Key | GVZVOTYWCGODPF-UHFFFAOYSA-N |

| SMILES | COC(=O)NCC1CCN(CC1)C2=CC=NC=C2 |

Introduction

Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate is a complex organic compound featuring a piperidine ring substituted with a pyridine moiety and a carbamate group. Its molecular formula is C13H19N3O, and it has a molecular weight of 249.31 g/mol . This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Synthesis of Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate

The synthesis of this compound typically involves the reaction of 1-(pyridin-4-yl)piperidine with methyl isocyanate. The reaction is carried out under controlled conditions, such as in an inert atmosphere (e.g., nitrogen or argon), to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction without causing decomposition of the reactants. The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Biological Activity and Potential Applications

This compound is studied for its potential interactions with biological targets, particularly protein kinases involved in signal transduction pathways. The interaction may involve hydrogen bonds, hydrophobic interactions, and π-π stacking, contributing to the stability of the compound-protein complex. Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways related to cell growth and differentiation, which could impact diseases such as leukemia.

Comparison with Similar Compounds

Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate is unique due to the presence of both a pyridine ring and a carbamate group, which confer distinct chemical and biological properties. Similar compounds, such as 1-methyl-4-(piperidin-4-yl)piperazine and 1-(1-methylpiperidin-4-yl)piperidin-4-amine, lack the carbamate group or have different substituents, making this compound valuable in various research and industrial applications.

| Compound | Structure | Unique Features |

|---|---|---|

| Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate | Piperidine ring with pyridine and carbamate groups | Presence of both pyridine and carbamate groups |

| 1-Methyl-4-(piperidin-4-yl)piperazine | Piperazine ring with piperidine substituent | Lacks carbamate group |

| 1-(1-Methylpiperidin-4-yl)piperidin-4-amine | Piperidine ring with amine group | Different substituents |

Research Applications and Future Directions

This compound is used as a building block in organic synthesis for the preparation of more complex molecules. It is also studied for its potential biological activities, including interactions with enzymes and receptors. In medicine, research is ongoing to explore its potential as a therapeutic agent, particularly in targeting pathways related to cell growth and differentiation. Future studies may focus on optimizing its synthesis for industrial production and exploring its efficacy in clinical settings.

Given the limited availability of specific research findings directly related to Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate, further investigation into its biological activities and potential therapeutic applications is warranted. This would involve detailed biochemical assays and pharmacokinetic studies to fully elucidate its potential as a therapeutic agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume